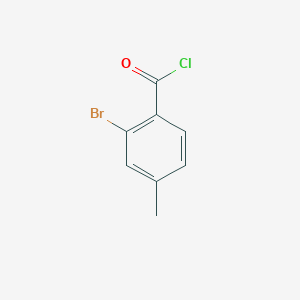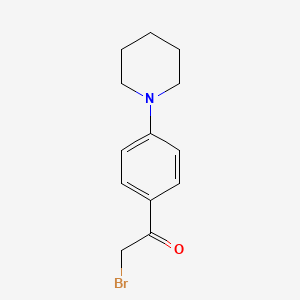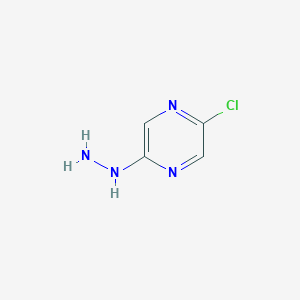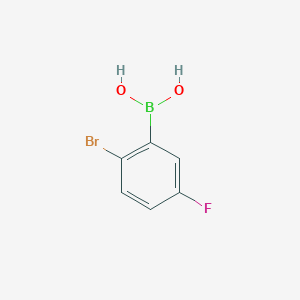![molecular formula C14H7BrClNO B1285442 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one CAS No. 917878-65-0](/img/structure/B1285442.png)
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes with an emphasis on achieving high yields and purity. For instance, the paper titled "An Efficient One-Pot Process for 10-Bromo-8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, an Intermediate to SCH 66336" describes a one-pot method that includes selective reduction, bromination, and deamination to produce the desired intermediate with a 75% overall yield . This suggests that the synthesis of similar compounds, such as 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one, may also involve a carefully optimized sequence of reactions to ensure efficiency and high yield.
Molecular Structure Analysis
The molecular structure of bromo-chloro substituted heterocycles is characterized by the presence of a heterocyclic core, which in the case of the compounds discussed in the papers, is a pyridine or pyrazole ring. These structures are further modified by the addition of bromine and chlorine atoms, which can influence the reactivity and interaction of the molecules with biological targets. The precise positioning of these halogen atoms is crucial for the biological activity of the final compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are carefully chosen to introduce the desired halogen substituents at specific positions on the heterocyclic ring. For example, the use of Sn(II) bromide and phosphorus oxybromide as brominating agents is mentioned, which indicates the importance of selecting appropriate reagents for halogenation reactions . Additionally, the papers describe the use of nucleophilic substitution, cyclization, dehydrogenation, and hydrolysis as key steps in the synthesis of the intermediates, which are likely to be relevant for the synthesis of 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one as well.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one are not directly discussed, the properties of similar compounds can provide insights. The presence of bromine and chlorine atoms can significantly affect the compound's density, melting point, solubility, and stability. The papers mention the characterization of intermediates using 1H NMR spectrometry, which is a common technique for determining the structure and purity of such compounds . The physical and chemical properties are crucial for the compound's suitability in further chemical reactions and its potential as a pharmaceutical agent.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Related Compounds : Compounds similar to 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one have been synthesized for various applications. For instance, an efficient process for preparing an intermediate to an antitumor agent, SCH 66336, involved a one-pot method that includes selective reduction and bromination steps (Xiaoyong Fu et al., 2003).
Crystal Structure Determination : The crystal structures of similar compounds have been determined using X-ray crystallography, which is crucial for understanding their chemical behavior and potential applications (A. Moustafa & A. S. Girgis, 2007).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The associated hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The recommended precautionary statements include P264 (Wash hands and face thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Propriétés
IUPAC Name |
14-bromo-5-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO/c15-9-3-1-8-2-4-13-12(6-10(16)7-17-13)14(18)11(8)5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREDBBFHVAQHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C(C2=O)C=C(C=N3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30580582 | |
| Record name | 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one | |
CAS RN |
917878-65-0 | |
| Record name | 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















